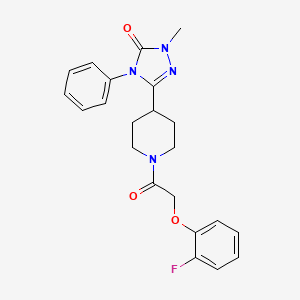

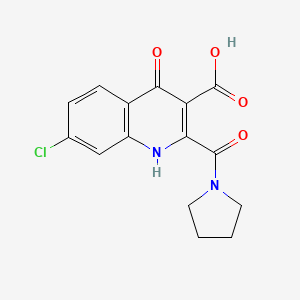

![molecular formula C7H10O5S B2919819 6a-(Hydroxymethyl)-5,5-dioxo-1,3a,4,6-tetrahydrothieno[3,4-c]furan-3-one CAS No. 2445790-38-3](/img/structure/B2919819.png)

6a-(Hydroxymethyl)-5,5-dioxo-1,3a,4,6-tetrahydrothieno[3,4-c]furan-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Furan compounds, including 5-hydroxymethylfurfural (HMF) and furfural, are versatile platform molecules derived from the degradation of lignocellulosic cellulose . They present a mono- or disubstituted furan ring in their structure, identifying them among the molecules with the greatest applications in the synthesis of new fuels and polymer precursors .

Synthesis Analysis

Furan-based copolyesters have been synthesized using Novozyme 435 as a biocatalyst and di-methyl 2,5-furandicarboxylate (DMFDCA), 2,5-bis(hydroxymethyl)furan (BHMF), aliphatic linear diols, and diacid ethyl esters .Molecular Structure Analysis

The molecular structure of furan compounds is characterized by a furan ring, which can be mono- or disubstituted . For example, 5-HMF alcohol or 2,5-Bis(hydroxymethyl)furan (BHMF) is obtained by the reduction of the aldehyde group on the furanic ring of 5-HMF .Chemical Reactions Analysis

Furan compounds are highly versatile starting materials that can enter reactions via the aldehyde group, hydroxymethyl group, C-2 of furan, and processes that transform furan into other entities such as other heterocycles and Diels Alder products .Applications De Recherche Scientifique

Biobased Polyesters Synthesis

Biobased furan polyesters, using 2,5-bis(hydroxymethyl)furan as the building block, represent a novel approach to synthesizing environmentally friendly materials. Enzymatic polymerization techniques employing Candida antarctica Lipase B have been utilized to polymerize this furan derivative with various diacid ethyl esters, resulting in furan polyesters with significant molecular weights. The properties of these polyesters, including their chemical structures and physical characteristics, have been extensively characterized, demonstrating their potential as sustainable materials for various applications (Jiang et al., 2014).

Platform Chemical for Bioresources

5-Hydroxymethylfurfural (HMF), a derivative of furan compounds, is recognized as a key platform molecule for converting into diverse chemicals. It is synthesized through the dehydration of hexose carbohydrates, including fructose and glucose. HMF, alongside furfural and 2,5-furandicarboxylic acid (FDCA), has been identified as one of the top value-added bio-based chemicals, highlighting the significant interest in furan derivatives as feedstock for producing bulk chemicals and fuels. This highlights the versatility and potential of furan derivatives in the sustainable production of chemicals (Teong et al., 2014).

Catalytic Reduction and Value-Added Derivatives

The catalytic reduction of biomass-derived furanic compounds, such as furfural and HMF, has been studied extensively. Through various reactions, including hydrogenation of the C=O bond and the furan ring, a range of products can be selectively produced. These products include furfuryl alcohol, tetrahydrofurfuryl alcohol, and 2,5-bis(hydroxymethyl)furan, among others. This research underscores the potential of furanic compounds in the production of sustainable and value-added chemicals, showcasing the critical role of catalytic processes in enhancing the utility of biomass-derived materials (Nakagawa et al., 2013).

Mécanisme D'action

Orientations Futures

The field of biocatalysis is envisioned as an important contributor to the development of bioprocesses producing molecules that can replace those derived from oil . The compounds belonging to the furan platform appear among the best known due to their reactivity . Future research will likely focus on improving the synthesis and transformation processes of these compounds .

Propriétés

IUPAC Name |

6a-(hydroxymethyl)-5,5-dioxo-1,3a,4,6-tetrahydrothieno[3,4-c]furan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O5S/c8-2-7-3-12-6(9)5(7)1-13(10,11)4-7/h5,8H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKIQIGXKILDASJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(=O)OCC2(CS1(=O)=O)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6a-(Hydroxymethyl)-5,5-dioxo-1,3a,4,6-tetrahydrothieno[3,4-c]furan-3-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

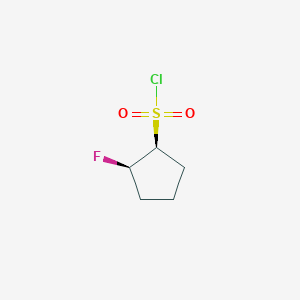

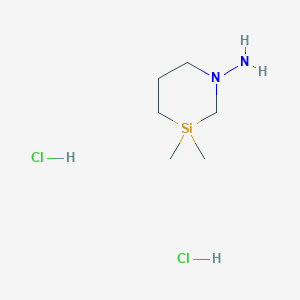

![2-fluoro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzenesulfonamide](/img/structure/B2919739.png)

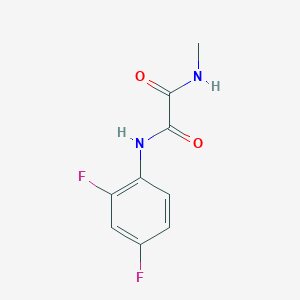

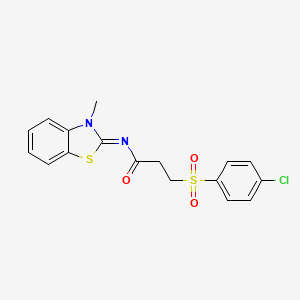

![2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2919740.png)

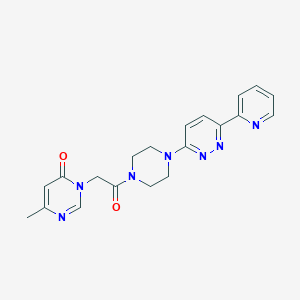

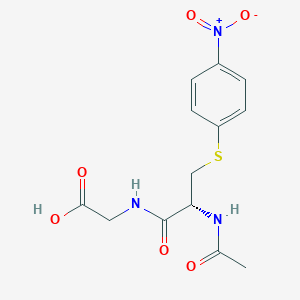

![N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2919742.png)

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2919746.png)

![(3As,5S,7aS)-4-(9H-fluoren-9-ylmethoxycarbonyl)-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B2919750.png)

![3-[7-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol](/img/structure/B2919759.png)